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Pharmacokinetic Parameters and Data

The table below summarizes the key pharmacokinetic parameters of tasidotin (ILX651) and its active

metabolite, tasidotin-C-carboxylate, observed in human clinical trials and mouse xenograft models.

Parameter
Tasidotin (ILX651) in
Humans [1] [2]

Tasidotin-C-
carboxylate in
Humans [1]

Tasidotin-C-carboxylate in
Mouse Xenografts [3]

Effective Half-life
(t₁/₂)

≤ 55 minutes

(biphasic) [2]

Information not

specified in sources

Several hours (when formed

from tasidotin
administration) [3]

Alternative
Dosing Half-life

2.5 - 4.5 hours
(terminal, weekly x3

schedule) [1]

- -

Metabolite
Formation

~5% of dose

converted to
carboxylate [3]

- -

Urinary Excretion ~11% of unchanged
drug [2]

- -
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Parameter
Tasidotin (ILX651) in
Humans [1] [2]

Tasidotin-C-
carboxylate in
Humans [1]

Tasidotin-C-carboxylate in
Mouse Xenografts [3]

Tumor
Penetration

- 17-49% contribution to
total exposure in

tumors [3]

High; tumor concentrations
much higher than plasma [3]

Direct
Administration

- - Half-life on the order of

minutes [3]

Metabolic Pathway and Prodrug Activation

A critical finding from preclinical models is that ILX651 acts primarily as a prodrug. Its antitumor activity

is largely mediated by its metabolite, tasidotin-C-carboxylate. The following diagram illustrates the

metabolic activation pathway and key experimental evidence.
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Prolyl Oligopeptidase (POP)

Metabolism

Tasidotin-C-Carboxylate
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(Z-Prolyl Prolinal)
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Antitumor Activity
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ILX651 metabolic activation pathway and key experimental evidence supporting the prodrug mechanism.

Metabolic Activation: ILX651 is metabolized to its active form, tasidotin-C-carboxylate, by the
enzyme prolyl oligopeptidase (POP) [3].

Evidence for Prodrug Mechanism: Pretreatment with a POP inhibitor (Z-prolyl prolinal) reduced the
formation of the carboxylate metabolite by nearly 80% and completely abolished the antitumor
activity of ILX651 in mouse models, demonstrating the metabolite's essential role [3].
Tumor-specific Exposure: The active metabolite achieves higher concentrations in tumor tissue

than in plasma, and its elimination is rate-limited by efflux from cells into the bloodstream [3].

Detailed Experimental Protocols

The pharmacokinetic data were derived using standardized clinical and preclinical experimental designs.

Clinical Trial Design (Phase I)

Objective: Determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLT), and

pharmacokinetics of ILX651 in patients with advanced solid tumors [1] [2].
Dosing Schedule 1: Administered as a 30-minute intravenous infusion weekly for 3 weeks, every 28

days [1].
Dosing Schedule 2: Administered as an intravenous infusion on Days 1, 3, and 5 of a 21-day cycle

[2].
Pharmacokinetic Sampling: Plasma and urine samples were collected during the first treatment

course to characterize the pharmacokinetic behavior of tasidotin and its metabolites [1] [2].

Preclinical PK/PD Study in Mice

Objective: Characterize the pharmacokinetics of tasidotin and its carboxylate metabolite in mouse

xenograft models and confirm the prodrug mechanism [3].
Animal Model: Male nude mice implanted with either LOX (tasidotin-sensitive) or H460 (tasidotin-

resistant) human tumor cells [3].
Dosing Groups: Mice received single-dose administrations of:

Tasidotin at 20 or 120 mg/kg.
Pre-synthesized tasidotin-C-carboxylate at 150 mg/kg.

Tasidotin (53 mg/kg) with and without pre-administration of Z-prolyl prolinal (a POP inhibitor) [3].
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Sample Analysis: Concentrations of tasidotin and its metabolites were measured in plasma and

tumor tissues to determine exposure and metabolic conversion [3].

Conclusion for Drug Development Professionals

The pharmacokinetic profile of ILX651 reveals a prodrug with a favorable profile for further development:

Manageable Toxicity: The primary dose-limiting toxicity was neutropenia, but non-hematologic

toxicities were generally mild and manageable, offering a potential advantage over other antitubulin
agents [1] [2].

Promising Activity: Evidence of antitumor activity, including a minor response in non-small cell lung
cancer and prolonged stable disease in hepatocellular carcinoma, was observed in early trials [1].

Recommended Phase II Dose: Based on the weekly-for-3-weeks schedule, the recommended dose
for phase II studies is 46.8 mg/m² [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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